Thymol sulfate

Pharmacokinetics Metabolite Profiling Bioavailability

Thymol sulfate (IUPAC: 5-methyl-2-(propan-2-yl)phenyl hydrogen sulfate; molecular formula C₁₀H₁₄O₄S; average molecular weight 230.28 g/mol) is an organic sulfate of the monoterpenoid phenol thymol. It belongs to the chemical class of phenylsulfates—aryl sulfates in which a sulfuric acid group is conjugated to a phenyl ring—and is classified as both a monoterpenoid and an aryl sulfate.

Molecular Formula C10H14O4S
Molecular Weight 230.28 g/mol
Cat. No. B1253399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymol sulfate
Synonymsthymol sulfate
Molecular FormulaC10H14O4S
Molecular Weight230.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(C)C)OS(=O)(=O)O
InChIInChI=1S/C10H14O4S/c1-7(2)9-5-4-8(3)6-10(9)14-15(11,12)13/h4-7H,1-3H3,(H,11,12,13)
InChIKeyNODSEPOUFZPJEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thymol Sulfate for Scientific Procurement: Compound Identity, Class, and Baseline Properties


Thymol sulfate (IUPAC: 5-methyl-2-(propan-2-yl)phenyl hydrogen sulfate; molecular formula C₁₀H₁₄O₄S; average molecular weight 230.28 g/mol) is an organic sulfate of the monoterpenoid phenol thymol [1]. It belongs to the chemical class of phenylsulfates—aryl sulfates in which a sulfuric acid group is conjugated to a phenyl ring—and is classified as both a monoterpenoid and an aryl sulfate [2]. Thymol sulfate functions biologically as a human xenobiotic metabolite, generated endogenously via Phase II sulfation of thymol [3]. At physiological pH (7.3), it exists predominantly as the deprotonated oxoanion thymol sulfate(1−) [4]. The compound is an extremely strong acid (predicted pKa −1.7) with predicted water solubility of 0.49 g/L and ALOGPS logP of 0.47 [5].

Why Thymol Sulfate Cannot Be Replaced by Thymol or Other Phase II Metabolites in Analytical and Biological Workflows


Thymol sulfate is not a mere conjugate—it is the predominant circulating species in plasma after oral thymol administration and the only Phase II metabolite detectable in human plasma [1]. The parent compound thymol is undetectable in plasma or urine post-dosing, meaning that any in vivo pharmacology attributed to thymol is mediated through thymol sulfate as the systemic exposure species [2]. Unlike thymol glucuronide—which is restricted to urinary excretion—thymol sulfate achieves measurable plasma concentrations (Cₘₐₓ 93.1 ± 24.5 ng/mL), a terminal elimination half-life of 10.2 h, and detectability up to 41 h post-dose [3]. These pharmacokinetic properties are not shared by the parent compound or the alternative glucuronide conjugate. Furthermore, the sulfate moiety confers fundamentally different physicochemical properties versus thymol: a predicted logP reduction from 3.3 (thymol) to 0.47 (ALOGPS), altered aqueous solubility, and strong acidity (predicted pKa −1.7) that ensures full ionization at physiological pH [4]. Substituting thymol or thymol glucuronide for thymol sulfate in analytical reference workflows, pharmacokinetic modeling, or metabolite monitoring programs will yield non-representative results.

Thymol Sulfate Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Analogs


Thymol Sulfate vs. Thymol Glucuronide: Exclusive Plasma Detectability After Oral Thymol Dosing in Humans

In a clinical pharmacokinetic trial with 12 healthy volunteers receiving a single oral dose of Bronchipret TP (equivalent to 1.08 mg thymol), thymol sulfate was the only Phase II metabolite detectable in plasma. Thymol glucuronide was completely absent from plasma, being detected exclusively in urine [1]. Peak plasma thymol sulfate concentration (Cₘₐₓ) was 93.1 ± 24.5 ng/mL, reached at tₘₐₓ 2.0 ± 0.8 h, with a mean terminal elimination half-life of 10.2 h and detectability extending to 41 h post-dose [2]. Both metabolites together accounted for 16.2 ± 4.5% of the administered dose excreted in 24-h urine [3]. This differential plasma compartmentalization means that if a study design requires plasma-based exposure monitoring of thymol-derived material, thymol sulfate is irreplaceable. Selection of thymol glucuronide as a surrogate plasma biomarker would yield false negatives.

Pharmacokinetics Metabolite Profiling Bioavailability

Thymol Sulfate vs. Parent Thymol: Physicochemical Property Divergence Driving Differential Biological Handling

Sulfation of thymol to thymol sulfate produces a dramatic shift in key physicochemical parameters that govern absorption, distribution, and excretion . The predicted logP drops from 3.3 (thymol) to 0.47 by ALOGPS (or 2.95 by ChemAxon), reflecting substantially increased hydrophilicity [1]. Water solubility changes from 0.9 g/L (thymol experimental) to 0.49 g/L (thymol sulfate predicted), and more critically, the pKa shifts from ~10.6 (thymol, weakly acidic phenol) to −1.7 (thymol sulfate, extremely strong acid), ensuring complete ionization to the anionic form at all physiologically relevant pH values [2]. The practical consequence is that thymol sulfate is the species that actually distributes in aqueous biological compartments, while parent thymol partitions into lipid phases. For users needing to model or measure actual systemic exposure, thymol sulfate—not thymol—is the relevant analyte.

Physicochemical Characterization Drug Metabolism ADME Prediction

Thymol Sulfate as the Sole Circulating Thymol Species In Vivo: A Class-Level Paradigm for Metabolite Monitoring

Across multiple species and study designs, thymol sulfate consistently emerges as the predominant or exclusive circulating form of thymol after oral administration. In humans, no free thymol was detected in plasma above the 1.4 ng/mL LOD, while thymol sulfate reached peak concentrations of 93.1 ng/mL [1]. In broiler chickens fed Thymus vulgaris essential oil (0.01–0.1% w/w), thymol sulfate concentrations in plasma, liver, and duodenal wall increased dose-dependently and were highly correlated with tissue thymol levels, confirming the quantitative relationship between parent compound intake and sulfate conjugate exposure . In rats administered thyme extract (5 g/kg), thymol sulfate was identified as the most abundant circulating metabolite at 8,464 μM (1 h post-dose), co-dominant only with hydroxyphenylpropionic acid sulfate [2]. This class-level pattern—where Phase II sulfation products, not parent aglycones, constitute systemic exposure—is well established for dietary monoterpenoid phenols. Users designing in vivo studies or interpreting pharmacodynamic data must recognize that thymol sulfate is the relevant exposure metric, not thymol itself.

Xenobiotic Metabolism In Vivo Exposure Assessment Phase II Conjugation

Thymol Sulfate Analytical Detection Limit (LOD) vs. Co-Eluting Thyme Metabolites: Implications for Method Sensitivity Planning

In a validated UPLC–MS/MS method for plasma thyme metabolites using microelution solid-phase extraction, thymol sulfate exhibited a substantially higher limit of detection (LOD = 240 μg/L) compared to all other monitored thyme metabolites, whose LODs ranged from 1 to 65 μg/L [1]. This 3.7- to 240-fold higher LOD for thymol sulfate is not indicative of inferior analytical performance but reflects the intrinsic ionization efficiency and matrix behavior of this specific aryl sulfate conjugate in the electrospray ionization source [2]. The practical consequence is that method development efforts aiming to quantify thymol sulfate alongside lower-abundance phenolic acid sulfates must account for this differential sensitivity during calibration range selection, sample preconcentration strategies, and acceptance criteria. Using thymol glucuronide—which exhibits different ionization characteristics—as a surrogate for method validation would not accurately predict thymol sulfate quantification performance [3].

Analytical Method Validation LC-MS/MS Limit of Detection

Thymol Sulfate Transplacental Transfer and Dose-Dependent Fetal Exposure: Differential Metabolism of Thyme Extract vs. Pure Thymol

A reproductive safety study in pregnant rats demonstrated that thymol sulfate (TS) crosses the placental barrier and accumulates in fetal tissue in a dose-dependent manner [1]. Importantly, the systemic TS exposure differed depending on whether thymol was administered as a standardized thyme extract or as pure thymol compound. At the 1× recommended dose, plasma TS concentration was 648 ± 106 ng/mL when dosed as thyme extract vs. 3,429 ± 865 ng/mL when dosed as an equivalent amount of pure thymol compound—a 5.3-fold difference in systemic metabolite exposure [2]. At the 20× dose, both forms increased uterine resorption sites and reduced birth weights compared to control, establishing a TS-mediated toxicological threshold [3]. For laboratories monitoring thymol metabolite exposure in reproductive or developmental toxicology studies, this differential metabolic handling means the form of thymol administration (extract vs. pure compound) substantially alters the quantitative TS exposure metric, making accurate TS quantification with a certified reference standard essential for inter-study comparability.

Reproductive Toxicology Placental Transfer Metabolite Quantification

Thymol Sulfate Potassium Salt Reference Standard: Certified Purity and Defined Stability for Regulated Quantitative Bioanalysis

For regulated bioanalytical laboratories, the thymol sulfate potassium salt (CAS 172265-90-6) is available as a high-purity reference standard (>99.0% HPLC purity) with a defined 24-month shelf life under refrigerated storage (2–8 °C) . This certified reference material supports LC-MS/MS and GC-MS calibration workflows, enabling linear calibration, recovery assessment, and identity confirmation with full traceability via a Certificate of Analysis . In contrast, the free acid form of thymol sulfate (C₁₀H₁₄O₄S) has no CAS registry number assigned and is not commercially available as a characterized standard [1]. The potassium salt form demonstrates solubility in DMSO and methanol (slightly soluble), with melting point >122 °C (decomposition) and hygroscopic storage requirements (−20 °C under inert atmosphere) . While the free acid is the biologically relevant species, the potassium salt is the practical procurement form for analytical workflows, and its defined purity and stability specifications directly support method validation parameters including accuracy, precision, LOD, and LOQ determination.

Reference Standards Quality Control LC-MS/MS Calibration

Thymol Sulfate: High-Value Application Scenarios Driven by Quantitative Differentiation Evidence


Human and Veterinary Pharmacokinetic/Bioavailability Studies of Thymol-Containing Formulations

In any clinical or preclinical study designed to assess systemic exposure after oral administration of thymol-containing products (thyme extracts, essential oils, or pure thymol formulations), thymol sulfate is the sole valid plasma biomarker. As demonstrated by Kohlert et al. (2002), neither free thymol nor thymol glucuronide is detectable in human plasma, making thymol sulfate the only analyte that can establish Cₘₐₓ (93.1 ± 24.5 ng/mL), tₘₐₓ (~2 h), terminal half-life (10.2 h), and total systemic exposure [1]. The potassium salt reference standard (CAS 172265-90-6) enables LC-MS/MS calibration for these measurements with certified purity >99.0% . This scenario applies to pharmaceutical development of thyme-based antitussive preparations, veterinary feed additive bioavailability studies in poultry and swine, and human dietary supplement bioequivalence assessments.

Feed Additive Metabolite Monitoring and Withdrawal Period Determination in Food-Producing Animals

Regulatory residue monitoring programs for thymol-based feed additives require quantification of the actual metabolite present in edible tissues, not the parent compound. Oceľová et al. (2017) established that thymol sulfate concentrations in broiler chicken liver, duodenal wall, and plasma increase dose-dependently with dietary thyme essential oil supplementation (0.01–0.1% w/w), and that the ratio of thymol sulfate to thymol shifts with dose level, reflecting adaptive hepatic biotransformation . For determining withdrawal periods and maximum residue limits, procurement of a characterized thymol sulfate reference standard is essential to generate defensible tissue residue depletion curves. Laboratories using thymol standards alone and applying enzymatic deconjugation introduce recovery variability that weakens regulatory submissions [2].

Reproductive and Developmental Toxicology Screening of Thyme-Derived Products

As established by Tafesh et al. (2021), thymol sulfate crosses the placental barrier in rats and accumulates in fetal tissues in a dose-dependent manner, with a 20× dose producing increased uterine resorption and reduced birth weights [3]. Critically, the systemic TS exposure differs approximately 5.3-fold between thyme extract and pure thymol at equivalent doses (648 vs. 3,429 ng/mL at 1×), meaning that the administered form profoundly affects fetal exposure [4]. Toxicology laboratories conducting reproductive safety assessments of botanical products must quantify thymol sulfate specifically—not thymol—to accurately characterize fetal exposure risk. The validated LC-MS method developed for this purpose requires a thymol sulfate reference standard for calibration.

Multi-Analyte LC-MS/MS Method Development for Polyphenol and Monoterpene Metabolite Profiling

Bioanalytical laboratories developing comprehensive plasma metabolite panels for thyme or oregano supplementation studies must account for the unique analytical behavior of thymol sulfate. Rubió et al. (2012) demonstrated that thymol sulfate has a substantially higher LOD (240 μg/L) than all other co-extracted thyme metabolites (1–65 μg/L) in a validated UPLC–MS/MS method [5]. This requires dedicated calibration range design and may necessitate higher plasma volumes or alternative ionization strategies specifically for thymol sulfate quantification. Using the potassium salt reference standard with documented purity and stability allows method developers to establish instrument-specific LOD/LOQ values, assess matrix effects independently for this analyte, and prepare QC samples at clinically relevant concentrations reflecting the 8,464 μM plasma levels observed 1 h post-thyme extract intake in rats [6].

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